2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and a thianyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole core. The azetidine ring can be introduced through cyclization reactions involving appropriate precursors. The thianyl group is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core structure.
Azetidine Derivatives: Compounds such as azetidine-2-carboxylic acid and 1-azetidinylmethanol share the azetidine ring structure.
Thianyl Derivatives: Compounds such as thian-4-ylmethanol and thian-4-ylamine share the thianyl group structure.
Uniqueness
2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of its three distinct structural components: the benzimidazole core, the azetidine ring, and the thianyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-propan-2-yl-1-[1-(thian-4-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-13(2)18-19-16-5-3-4-6-17(16)21(18)15-11-20(12-15)14-7-9-22-10-8-14/h3-6,13-15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRICHMZZSKXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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